molecular formula C13H16O3 B14836539 3-Cyclopropoxy-4-isopropylbenzoic acid

3-Cyclopropoxy-4-isopropylbenzoic acid

Cat. No.: B14836539
M. Wt: 220.26 g/mol
InChI Key: DTNGYZQVZXGBNT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts alkylation reaction, where a benzoic acid derivative is reacted with cyclopropyl and isopropyl halides in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of 3-Cyclopropoxy-4-isopropylbenzoic acid may involve large-scale Friedel-Crafts alkylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-isopropylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropoxy-4-isopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-4-isopropylbenzoic acid is unique due to the presence of both cyclopropoxy and isopropyl groups on the benzoic acid core. This structural combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-8(2)11-6-3-9(13(14)15)7-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15)

InChI Key

DTNGYZQVZXGBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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